molecular formula C14H24O B8778953 1-Vinyl-13-oxabicyclo[10.1.0]tridecane CAS No. 53601-11-9

1-Vinyl-13-oxabicyclo[10.1.0]tridecane

Cat. No. B8778953
CAS RN: 53601-11-9
M. Wt: 208.34 g/mol
InChI Key: GKPLONGGOJXWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Vinyl-13-oxabicyclo[10.1.0]tridecane is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Vinyl-13-oxabicyclo[10.1.0]tridecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Vinyl-13-oxabicyclo[10.1.0]tridecane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53601-11-9

Product Name

1-Vinyl-13-oxabicyclo[10.1.0]tridecane

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

1-ethenyl-13-oxabicyclo[10.1.0]tridecane

InChI

InChI=1S/C14H24O/c1-2-14-12-10-8-6-4-3-5-7-9-11-13(14)15-14/h2,13H,1,3-12H2

InChI Key

GKPLONGGOJXWJN-UHFFFAOYSA-N

Canonical SMILES

C=CC12CCCCCCCCCCC1O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A four-neck flask equipped with a thermometer, stirrer and condenser tube was charged with 100 g (0.46 mol) of 2-chlorocyclododecanone and 122 g of tetrahydrofuran, and at −10 to 0° C., a THF solution of vinylmagnesium chloride (0.82 mol) was added dropwise. The mixture was allowed to stand for reaction for 30 minutes, and 420 g (3.27 mol) of N,N′-dimethylpropyleneurea (DMPU) was added. The mixture was heated to 50° C. and allowed to stand for reaction for 1 hour, and saturated ammonium chloride aqueous solution was added dropwise for inactivation. The reaction mixture was subjected to extraction with hexane, and the solvent was recovered. The residue was distilled to obtain 1-vinyl-13-oxabicyclo[10.1.0]tridecane (80 g, 0.38 mol, chemical purity 98%, cis form:trans form=88:12). The yield was 82%.
Quantity
100 g
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reactant
Reaction Step One
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122 g
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solvent
Reaction Step One
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420 g
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reactant
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0 (± 1) mol
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reactant
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0.82 mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A four-neck flask equipped with a thermometer, stirrer and condenser tube was charged with a tetrahydrofuran solution of vinylmagnesium (24 mmol), and to the solution, toluene (16 ml) was added. At 0° C., a toluene solution of 2-chlorocyclododecanone (2.93 g, 13.5 mol) was added dropwise for reaction for 1 hour. After completion of reaction, 16% hydrochloric acid (5 g) was for hydrolysis, and the solution was separated to take out the organic layer. The organic layer was washed with 2% sodium hydroxide aqueous solution (10 ml). To the obtained toluene solution, added were 30% sodium hydroxide aqueous solution (6.8 g, 51.0 mmol) and tetrabutylammonium chloride (0.0417 g, 0.150 mmol), and the mixture was stirred for reaction at 95° C. for 2 hours. After completion of reaction, the solution was separated to take out the organic layer, and the organic layer was washed with 10% sulfuric acid (5 ml), saturated sodium hydrogencarbonate aqueous solution (10 ml) and a saline solution (10 ml). The solvent was distilled away under reduced pressure, and the residue was distilled for purification under reduced pressure, to obtain 1-vinyl-13-oxabicyclo[10.1.0]tridecane (2.44g, 11.5 mmol, chemical purity 98%, cis form:trans form=58:42). The yield was 85%.
Quantity
5 g
Type
reactant
Reaction Step One
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6.8 g
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reactant
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0.0417 g
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catalyst
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2.93 g
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reactant
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0 (± 1) mol
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16 mL
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solvent
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24 mmol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Six

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